molecular formula C7H12N2O3 B13814540 (2R)-N-methoxy-N-methyl-5-oxopyrrolidine-2-carboxamide

(2R)-N-methoxy-N-methyl-5-oxopyrrolidine-2-carboxamide

Cat. No.: B13814540
M. Wt: 172.18 g/mol
InChI Key: BWSDVQWOQNNKHG-RXMQYKEDSA-N
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Description

(2R)-N-methoxy-N-methyl-5-oxopyrrolidine-2-carboxamide is a chemical compound with a unique structure that includes a pyrrolidine ring, a carboxamide group, and methoxy and methyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-N-methoxy-N-methyl-5-oxopyrrolidine-2-carboxamide typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine.

    Introduction of the Carboxamide Group: The carboxamide group is introduced by reacting the pyrrolidine derivative with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, under conditions that promote amide bond formation.

    Methoxy and Methyl Substitution: The methoxy and methyl groups are introduced through alkylation reactions using suitable alkylating agents, such as methyl iodide and methoxy chloride.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

(2R)-N-methoxy-N-methyl-5-oxopyrrolidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace the methoxy or methyl groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(2R)-N-methoxy-N-methyl-5-oxopyrrolidine-2-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2R)-N-methoxy-N-methyl-5-oxopyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. For example, it may inhibit enzyme activity by occupying the active site or alter receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

    (2R)-N-methoxy-N-methyl-5-oxopyrrolidine-2-carboxamide: shares structural similarities with other pyrrolidine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C7H12N2O3

Molecular Weight

172.18 g/mol

IUPAC Name

(2R)-N-methoxy-N-methyl-5-oxopyrrolidine-2-carboxamide

InChI

InChI=1S/C7H12N2O3/c1-9(12-2)7(11)5-3-4-6(10)8-5/h5H,3-4H2,1-2H3,(H,8,10)/t5-/m1/s1

InChI Key

BWSDVQWOQNNKHG-RXMQYKEDSA-N

Isomeric SMILES

CN(C(=O)[C@H]1CCC(=O)N1)OC

Canonical SMILES

CN(C(=O)C1CCC(=O)N1)OC

Origin of Product

United States

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